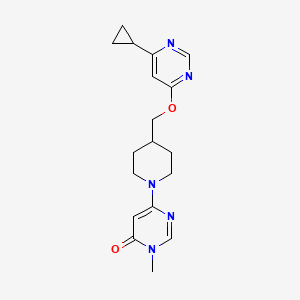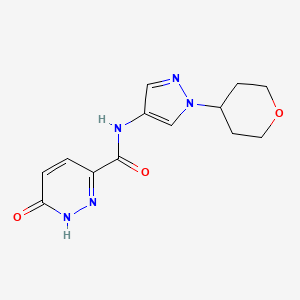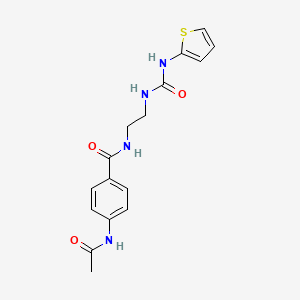
6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one is a complex organic molecule. It comprises various functional groups, such as a piperidinyl group, a pyrimidinyl group, and a cyclopropyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology, owing to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one typically involves multi-step organic synthesis. A general synthetic route might include:
Formation of 6-cyclopropylpyrimidin-4-yl precursor: : This step might involve cyclopropylation of pyrimidinyl intermediates under specific conditions, like the use of cyclopropyl bromide and a base such as potassium tert-butoxide.
Attachment of the oxymethyl group: : The oxymethyl group can be introduced by reacting with formaldehyde or paraformaldehyde in the presence of a suitable catalyst.
Piperidine ring formation: : This usually involves a cyclization reaction with appropriate amine precursors under acidic or basic conditions.
Final assembly: : The final compound is assembled by condensation reactions, often involving dehydrating agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
On an industrial scale, the synthesis of such a compound would necessitate optimization for yield and purity. This includes:
Catalysts and reagents: : Identifying cost-effective and robust catalysts.
Reaction conditions: : Optimizing temperature, pressure, and solvent systems to maximize efficiency and minimize waste.
Purification steps: : Implementing chromatography or crystallization techniques to ensure high-purity final products.
化学反応の分析
Types of Reactions
Oxidation and Reduction
Oxidation: : The compound might undergo oxidation reactions at the piperidinyl group, forming N-oxides under oxidizing conditions.
Reduction: : Reduction of the pyrimidinyl group could form more reactive dihydropyrimidine derivatives.
Substitution Reactions
The compound can participate in nucleophilic substitutions, especially at the methylpyrimidine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA (meta-Chloroperbenzoic acid) or H2O2 (Hydrogen peroxide) under acidic conditions.
Reduction: : Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) under inert atmosphere.
Substitution: : Using reagents like NaH (Sodium hydride) or LDA (Lithium diisopropylamide) for deprotonation, followed by halogenated electrophiles.
Major Products Formed
Oxidation products: : N-oxides or epoxidized derivatives.
Reduction products: : Dihydropyrimidine derivatives.
Substitution products: : Halogenated pyrimidines or modified piperidinyl derivatives.
科学的研究の応用
6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one has a broad range of applications in scientific research:
Chemistry: : Used as a starting material or intermediate in organic synthesis.
Biology: : Studied for its potential effects on various biological pathways, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Used in the synthesis of more complex pharmaceuticals or as a reference compound in analytical studies.
作用機序
The mechanism of action of this compound often involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example:
Molecular targets: : Kinases, G-protein-coupled receptors (GPCRs), or ion channels.
Pathways involved: : The compound may affect signaling pathways like the MAPK/ERK pathway or PI3K/AKT pathway, influencing cell proliferation, apoptosis, or other cellular functions.
類似化合物との比較
Similar Compounds
6-(4-(((6-cyclopropylpyrimidin-2-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-2(3H)-one
6-(4-(((6-cyclopropylpyridin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyridine-4(3H)-one
Uniqueness
Compared to these similar compounds, 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one might exhibit distinct binding affinities, selectivity profiles, or pharmacokinetic properties, making it unique for certain applications or studies.
The precise structural features and functional groups confer specific biological activities, which can be exploited in targeted therapeutic development or other scientific inquiries.
特性
IUPAC Name |
6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-12-21-16(9-18(22)24)23-6-4-13(5-7-23)10-25-17-8-15(14-2-3-14)19-11-20-17/h8-9,11-14H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEODYRNJGPZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2888143.png)
![2-(4-benzhydrylpiperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2888144.png)
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2888145.png)

![1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2888150.png)

![(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B2888153.png)
![2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2888154.png)


![4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2888159.png)
![N-(4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2888161.png)
![N-(3-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2888163.png)

